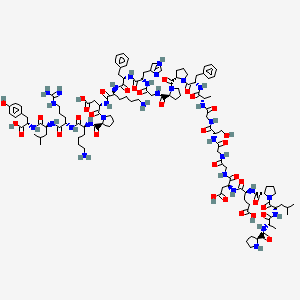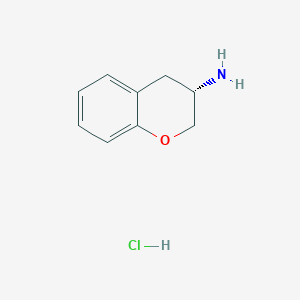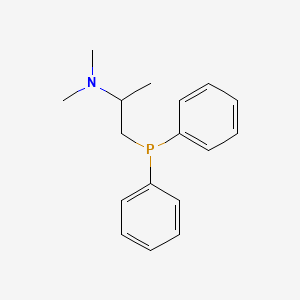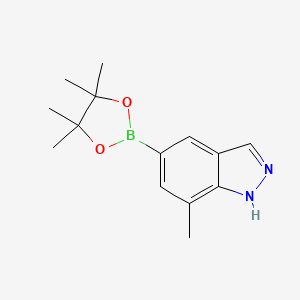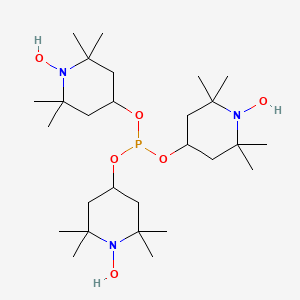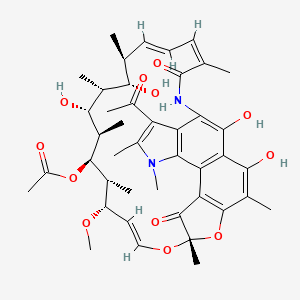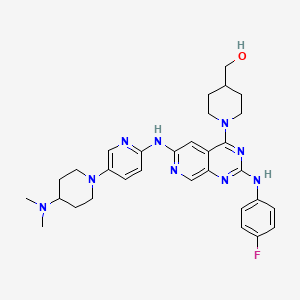
mutant EGFR inhibitor B30
Vue d'ensemble
Description
The mutant EGFR inhibitor B30 is a targeted therapeutic agent designed to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the development and progression of various cancers . This inhibitor specifically targets classical and non-classical oncogenic driver mutations and the C797S acquired resistance mutation .
Chemical Reactions Analysis
EGFR inhibitors work by binding to EGFR and inhibiting its tyrosine kinase activity, which in turn disrupts the downstream signaling cascades . This disruption prevents the malignant cells from proliferating .Applications De Recherche Scientifique
New Generation EGFR-TKIs : B30 has been identified as a promising compound in a novel class of EGFR-TKIs (epidermal growth factor receptor tyrosine kinase inhibitors). It has shown potent inhibitory activity against EGFR mutations, particularly in non-small cell lung cancer (NSCLC), by inhibiting EGFR phosphorylation and inducing apoptosis in specific cell lines. This supports the potential of B30 in overcoming drug resistance in EGFR-driven NSCLC (Zhang et al., 2018).
Dual Inhibition Strategy : Research on dual inhibitors targeting both EGFR and B-Raf kinases has identified compounds that can effectively inhibit both kinases, suggesting a strategy to overcome resistance in melanoma and colorectal cancer patients. This research highlights the potential of using such dual inhibitors in combination with B30 for treating cancers with EGFR amplification (Cheng et al., 2014).
Structure-Based Drug Design : B30's development involved structure-based drug design to achieve high affinity and selectivity for oncogenic EGFR mutants. This has led to the discovery of compounds with potent EGFR activity against common mutations and selectivity over wild-type EGFR, making them suitable for clinical trials in mutant EGFR driven NSCLC (Planken et al., 2017).
Sequence-Dependent Antiproliferative Effects : Studies have shown that the sequence of combination treatments involving cytotoxic drugs and EGFR inhibitors like B30 can significantly affect antiproliferative effects on cancer cells. This suggests the importance of treatment scheduling for optimal therapeutic outcomes (Morelli et al., 2005).
Rational Treatment of EGFR-Mutant NSCLC : The research on B30 and similar inhibitors provides insights into the rational treatment of EGFR-mutant NSCLC. Understanding the primary and acquired resistance mechanisms to these agents is essential for developing effective treatments (Pao & Chmielecki, 2010).
Novel Mutant-Selective Inhibitors : The development of novel mutant-selective EGFR inhibitors, which are more potent against certain EGFR mutations and less potent against wild-type EGFR, represents an important strategy to address drug resistance in lung cancer treatment (Zhou et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOUQSZKEPSXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FN9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Egfr-IN-5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



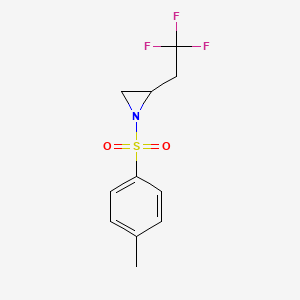

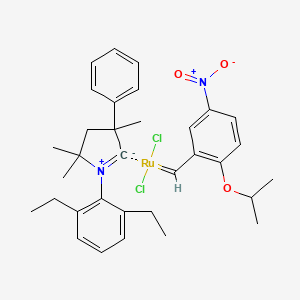
![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)



